![molecular formula C7H3ClI2O2 B12041221 4-Chloro-2,6-diiodobenzoic acid CAS No. 1048025-61-1](/img/structure/B12041221.png)
4-Chloro-2,6-diiodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,6-diiodobenzoic acid is an organic compound with the molecular formula C7H3ClI2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 of the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-diiodobenzoic acid typically involves the iodination of 4-chlorobenzoic acid. One common method is the iodination of arene carboxylic acids using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,6-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Iodination: Iodine and nitric acid are commonly used for the iodination of benzoic acid derivatives.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,6-diiodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogen bonding interactions in biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,6-diiodobenzoic acid involves its ability to participate in halogen bonding interactions. The iodine atoms, being highly polarizable, can form non-covalent interactions with various molecular targets. These interactions can influence the compound’s reactivity and binding properties in different chemical and biological contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodobenzoic Acid: A simpler iodinated benzoic acid with one iodine atom.
4-Iodobenzoic Acid: Another iodinated benzoic acid with the iodine atom at position 4.
2,6-Diiodobenzoic Acid: Similar to 4-Chloro-2,6-diiodobenzoic acid but without the chlorine atom.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens can lead to distinct chemical properties and reactivity compared to other iodinated benzoic acids.
Eigenschaften
CAS-Nummer |
1048025-61-1 |
---|---|
Molekularformel |
C7H3ClI2O2 |
Molekulargewicht |
408.36 g/mol |
IUPAC-Name |
4-chloro-2,6-diiodobenzoic acid |
InChI |
InChI=1S/C7H3ClI2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
InChI-Schlüssel |
MAIAKPXUTVUMHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)C(=O)O)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.